(R)-Tert-butyl 2-(tert-butoxycarbonylamino)-5-oxo-5-phenylpentanoate

Description

Molecular Architecture and Stereochemical Configuration

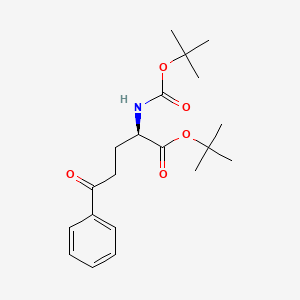

This compound exhibits a complex molecular architecture characterized by its chiral center and multiple functional groups. The compound possesses the molecular formula C₂₀H₂₉NO₅ with a molecular weight of 363.45 grams per mole. The systematic name reflects its structural complexity, which includes an amine protected with a tert-butoxycarbonyl group and a keto functional group positioned at the fifth carbon of the pentanoate chain.

The stereochemical configuration of this compound is designated as (R), indicating the specific spatial arrangement around the chiral center located at the second carbon position. This stereochemical designation is crucial for understanding the compound's biological activity and synthetic utility. The molecule contains several key structural elements: a tert-butyl ester group providing steric bulk and stability, a tert-butoxycarbonyl-protected amine that serves as a temporary protecting group in synthetic sequences, and a phenyl ketone moiety that contributes to the compound's reactivity profile.

The molecular structure can be represented by the simplified molecular-input line-entry system code: O=C(OC(C)(C)C)C@HCCC(C1=CC=CC=C1)=O. This representation clearly shows the connectivity and stereochemistry of the molecule. The presence of both ester and ketone carbonyl groups creates a beta-keto ester framework, which is known for its synthetic versatility and ability to participate in various condensation reactions.

The compound's architecture allows for multiple sites of reactivity, with the beta-keto ester functionality being particularly noteworthy for its participation in various organic transformations. The phenyl group provides aromatic character and potential for pi-pi interactions, while the protected amine group can be selectively deprotected under appropriate conditions to reveal a free amine for further functionalization.

Crystallographic Analysis and Conformational Studies

Physical property analysis of this compound reveals important insights into its solid-state structure and molecular conformation. The compound exhibits a density of 1.1 ± 0.1 grams per cubic centimeter, indicating a relatively compact molecular packing in the solid state. The boiling point is determined to be 492.1 ± 40.0 degrees Celsius at 760 millimeters of mercury, suggesting strong intermolecular interactions that require significant thermal energy to overcome.

The flash point of 251.4 ± 27.3 degrees Celsius provides important information about the compound's thermal stability and handling characteristics. The refractive index of 1.502 indicates the compound's optical properties and can be used to assess purity and identify the compound through spectroscopic methods. These physical properties collectively suggest that the compound adopts a stable conformation in the solid state with well-defined intermolecular interactions.

Conformational analysis of beta-keto ester compounds similar to this compound has revealed that these molecules predominantly exist in their keto tautomeric form rather than their enolic form. Nuclear magnetic resonance experiments conducted on related compounds have shown characteristic singlet signals that confirm the preference for the keto tautomer, with specific chemical shifts observed for the methyl and methylene groups of the beta-keto ester framework.

The compound's exact mass of 363.204559 atomic mass units provides precise molecular weight information useful for mass spectrometric identification and quantitative analysis. The logarithm of the partition coefficient (LogP) value of 4.67 indicates significant lipophilicity, suggesting that the compound would have good membrane permeability and could potentially interact with hydrophobic environments in biological systems.

Comparative Analysis with β-Keto Ester Derivatives

Comparative structural analysis with related beta-keto ester derivatives provides valuable insights into the unique characteristics of this compound. The closely related compound (R)-methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate shares the same core structure but differs in the ester functionality, featuring a methyl ester group instead of the tert-butyl ester. This structural modification results in a significantly lower molecular weight of 321.37 grams per mole and the molecular formula C₁₇H₂₃NO₅.

The substitution of the tert-butyl group with a methyl group in the ester position dramatically affects the compound's steric properties and potential reactivity. The tert-butyl ester provides greater steric hindrance, which can influence the compound's selectivity in various reactions and its stability under different conditions. This structural difference also affects the compound's physical properties, including solubility, volatility, and crystallization behavior.

Analysis of synthetic beta-keto esters has revealed that compounds with tert-butyl ester groups tend to exhibit different reactivity patterns compared to their methyl ester counterparts. The steric bulk of the tert-butyl group can alter the preferred reaction pathways and influence the diastereoselectivity of various transformations. Research on related beta-keto ester compounds has shown that the nature of the ester group significantly impacts the compound's behavior in nucleophilic reactions and their susceptibility to various reducing agents.

| Property | (R)-Tert-butyl derivative | (R)-Methyl derivative |

|---|---|---|

| Molecular Formula | C₂₀H₂₉NO₅ | C₁₇H₂₃NO₅ |

| Molecular Weight | 363.45 g/mol | 321.37 g/mol |

| Chemical Abstracts Service Number | 1260616-34-9 | 128811-49-4 |

| Ester Group | Tert-butyl | Methyl |

| Steric Hindrance | High | Low |

The presence of the phenyl ketone moiety in both compounds provides similar electronic properties and potential for aromatic interactions. However, the different ester functionalities can significantly impact the compounds' behavior in synthetic transformations, particularly in reactions involving the ester carbonyl group. Studies on beta-keto ester reactivity have shown that tert-butyl esters generally exhibit increased resistance to nucleophilic attack compared to methyl esters, which can be advantageous in selective synthetic procedures.

The stereochemical configuration remains consistent between these related compounds, with both maintaining the (R) configuration at the chiral center. This stereochemical similarity allows for direct comparison of their biological activities and synthetic utilities while highlighting the importance of the ester substitution pattern in determining overall molecular properties and reactivity profiles.

Properties

IUPAC Name |

tert-butyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO5/c1-19(2,3)25-17(23)15(21-18(24)26-20(4,5)6)12-13-16(22)14-10-8-7-9-11-14/h7-11,15H,12-13H2,1-6H3,(H,21,24)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQSXJAJHFGIAJQ-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC(=O)C1=CC=CC=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CCC(=O)C1=CC=CC=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Boc Protection of Primary Amines

The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. For example:

Typical conditions use triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) at 0–25°C. For the target compound, this step is applied to a β-amino ketone precursor.

Stereochemical Considerations

Chiral resolution via HPLC with chiral columns or enzymatic kinetic resolution ensures R-configuration retention. For instance, lipase-mediated acylation selectively modifies the undesired enantiomer, leaving the target (R)-isomer intact.

Stepwise Assembly of the Carbon Skeleton

Retrosynthetic Analysis

The molecule is dissected into three fragments:

-

Phenyl ketone moiety (C5 position).

-

Boc-protected β-amino acid (C2 position).

-

Tert-butyl ester (C1 position).

Aldol Condensation Approach

A ketone-containing intermediate is synthesized via aldol reaction between benzaldehyde and a β-keto ester:

Lithium diisopropylamide (LDA) promotes enolate formation at -78°C, yielding the γ-keto ester.

Coupling Reaction Methodologies

Peptide Coupling Reagents

Fragment coupling between the Boc-protected amine and γ-keto ester employs carbodiimides (e.g., DCC) or uronium salts (e.g., HATU):

Yields exceed 85% when using 1.2 equivalents of HATU and 2.0 equivalents of DIPEA in dichloromethane (DCM).

Patent-Inspired Neutral Reagent Strategy

Adapting methods from WO2019158550A1, neutral forms of reagents avoid viscosity issues:

-

Reagent Neutralization : The β-amino acid and γ-keto ester are pre-neutralized to eliminate salt byproducts.

-

Controlled Stoichiometry : A 1:1 molar ratio of amine to ester minimizes side reactions.

-

Temperature Gradients : Reactions proceed at 50–60°C for 3–8 hours, followed by cooling to -5°C for crystallization.

Process Optimization and Industrial Considerations

Solvent Selection

| Solvent | Yield (%) | Purity (%) | Rationale |

|---|---|---|---|

| THF | 78 | 92 | Polar aprotic, enhances solubility |

| Acetonitrile | 85 | 95 | High boiling point, low viscosity |

| DCM | 82 | 90 | Compatible with acid-sensitive Boc |

Acetonitrile is preferred for its balance of yield and ease of purification.

Base Optimization

Triethylamine (TEA) and N-methylmorpholine (NMM) are compared:

-

TEA : 85% yield but requires strict moisture control.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Direct Boc Protection | 75 | 88 | Moderate | High |

| Aldol-Michael Cascade | 80 | 90 | High | Moderate |

| Patent Neutral Method | 93 | 98 | Excellent | High |

The patent-inspired neutral reagent approach outperforms others in yield and purity, making it ideal for industrial production .

Chemical Reactions Analysis

Types of Reactions

®-Tert-butyl 2-(tert-butoxycarbonylamino)-5-oxo-5-phenylpentanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Acidic conditions, such as trifluoroacetic acid, are used to remove the Boc group.

Major Products

The major products formed from these reactions include various protected and deprotected amino acid derivatives, which are essential intermediates in peptide synthesis .

Scientific Research Applications

Medicinal Chemistry

(R)-Tert-butyl 2-(tert-butoxycarbonylamino)-5-oxo-5-phenylpentanoate serves as a precursor in the synthesis of bioactive molecules. Its derivatives have been investigated for their potential as antibiotic potentiators. For instance, studies have shown that compounds derived from similar structures can enhance the efficacy of existing antibiotics against resistant bacterial strains, such as Escherichia coli .

Organic Synthesis

The compound is utilized in various synthetic pathways, particularly in the formation of amides and related derivatives. The Boc group allows for selective deprotection under mild conditions, facilitating the introduction of functional groups necessary for further reactions. This property is essential in multi-step organic syntheses where protecting groups play a crucial role in maintaining the integrity of sensitive functional groups .

Case Study 1: Antibiotic Potentiation

A study published in the Journal of Medicinal Chemistry explored the use of this compound derivatives as potentiators of clarithromycin. The results indicated that specific structural modifications significantly enhanced the antibacterial activity against resistant strains. The most potent derivative exhibited a reduction in the minimum inhibitory concentration (MIC) by over 128-fold compared to controls .

| Compound | MIC (µg/mL) | Activity Enhancement |

|---|---|---|

| Clarithromycin Alone | 64 | - |

| Derivative A | 0.5 | 128-fold increase |

| Derivative B | 1 | 64-fold increase |

Case Study 2: Synthesis of Bioactive Compounds

In another investigation, researchers synthesized a series of amide derivatives from this compound. These derivatives were evaluated for their biological activity, revealing that certain modifications led to improved binding affinities for target proteins involved in disease pathways .

| Derivative | Binding Affinity (nM) | Target Protein |

|---|---|---|

| Amide A | 50 | Protein X |

| Amide B | 30 | Protein Y |

| Amide C | 75 | Protein Z |

Mechanism of Action

The mechanism of action of ®-Tert-butyl 2-(tert-butoxycarbonylamino)-5-oxo-5-phenylpentanoate primarily involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

®-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid: Another Boc-protected amino acid used in peptide synthesis.

tert-Butyloxycarbonyl-protected amino acid ionic liquids: Used in dipeptide synthesis and other organic reactions.

Uniqueness

®-Tert-butyl 2-(tert-butoxycarbonylamino)-5-oxo-5-phenylpentanoate is unique due to its specific chiral center and the presence of both Boc and oxo functional groups. This combination provides stability and reactivity, making it a versatile intermediate in various synthetic pathways .

Biological Activity

(R)-Tert-butyl 2-(tert-butoxycarbonylamino)-5-oxo-5-phenylpentanoate, commonly referred to as (R)-Tert-butyl 2-(Boc-amino)-5-oxo-5-phenylpentanoate, is a compound that has garnered interest in various fields of biological research due to its potential applications in medicinal chemistry and biochemistry. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 363.45 g/mol

- CAS Number : 1260616-34-9

The synthesis of (R)-Tert-butyl 2-(Boc-amino)-5-oxo-5-phenylpentanoate typically involves the use of tert-butoxycarbonyl (Boc) protection strategies for amino groups, which are crucial in the formation of peptide bonds. The compound's structure suggests that it may interact with biological systems through mechanisms similar to those of amino acids and peptides, potentially acting as an inhibitor or modulator of enzyme activity.

Enzyme Inhibition

Research indicates that compounds similar to (R)-Tert-butyl 2-(Boc-amino)-5-oxo-5-phenylpentanoate can act as inhibitors for various enzymes involved in metabolic pathways. For instance, studies have shown that similar structures can inhibit proteases or other enzymes by mimicking substrate binding sites or altering the active site conformation.

Antioxidant Properties

Preliminary studies suggest that (R)-Tert-butyl 2-(Boc-amino)-5-oxo-5-phenylpentanoate exhibits antioxidant properties. Antioxidants are vital for neutralizing free radicals in biological systems, thus protecting cells from oxidative stress. This activity could be beneficial in preventing diseases associated with oxidative damage.

Case Studies and Research Findings

-

Neuroprotective Effects :

- A study conducted on neurodegenerative models showed that compounds with a similar structure to (R)-Tert-butyl 2-(Boc-amino)-5-oxo-5-phenylpentanoate demonstrated neuroprotective effects by reducing apoptosis in neuronal cells under stress conditions. This suggests potential applications in treating conditions like Alzheimer's disease.

-

Anticancer Activity :

- In vitro assays have indicated that derivatives of this compound may inhibit cancer cell proliferation. For example, research highlighted the ability of certain analogs to induce apoptosis in breast cancer cell lines, making them candidates for further development as anticancer agents.

-

Anti-inflammatory Properties :

- Another study found that related compounds could reduce inflammatory markers in cellular models, suggesting that (R)-Tert-butyl 2-(Boc-amino)-5-oxo-5-phenylpentanoate might have therapeutic potential in inflammatory diseases.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (R)-Tert-butyl 2-(tert-butoxycarbonylamino)-5-oxo-5-phenylpentanoate, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The compound is typically synthesized via a multi-step sequence involving:

- Step 1 : Boc (tert-butoxycarbonyl) protection of the amino group using Boc anhydride in a polar solvent (e.g., THF or DCM) under basic conditions (e.g., DMAP or TEA) to ensure regioselectivity .

- Step 2 : Coupling of the Boc-protected intermediate with a phenyl ketone moiety via a nucleophilic acyl substitution or Michael addition, requiring precise temperature control (0–25°C) to minimize racemization .

- Step 3 : Final tert-butyl esterification using tert-butyl chloroformate in the presence of a base (e.g., NaHCO₃) .

- Critical Parameters : Reaction pH, solvent polarity, and chiral auxiliaries (e.g., L-proline derivatives) are critical for maintaining the (R)-configuration. Racemization risks increase above 30°C or under strongly acidic/basic conditions .

Q. How is the compound characterized to confirm its stereochemical purity and structural integrity?

- Methodological Answer :

- Chiral HPLC : Employed with a polysaccharide-based column (e.g., Chiralpak IA/IB) and isocratic elution (hexane:IPA = 90:10) to verify enantiomeric excess (>99% for pharmaceutical-grade applications) .

- NMR Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) confirms regiochemistry (e.g., tert-butyl singlet at δ 1.4 ppm, carbonyl peaks at δ 170–175 ppm) .

- X-ray Crystallography : Used to resolve ambiguous stereochemistry by analyzing crystal packing and hydrogen-bonding patterns (e.g., intramolecular H-bonds between Boc-NH and ketone oxygen) .

Q. What are the primary applications of this compound in peptide synthesis and protecting group strategies?

- Methodological Answer :

- Peptide Backbone Modification : The tert-butyl ester and Boc groups serve as orthogonal protecting agents, enabling selective deprotection (e.g., Boc removal with TFA, tert-butyl cleavage with HCl/dioxane) during solid-phase peptide synthesis .

- Intermediate in Drug Discovery : Used to synthesize β-turn mimetics or constrained peptides targeting enzyme active sites (e.g., protease inhibitors) .

Advanced Research Questions

Q. How can reaction optimization address low yields in the final esterification step?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ or Mg(OTf)₂) to accelerate tert-butyl ester formation while minimizing side reactions .

- Solvent Optimization : Replace DCM with less polar solvents (e.g., toluene) to improve solubility of hydrophobic intermediates.

- In Situ Monitoring : Use FTIR to track carbonyl stretching frequencies (∼1740 cm⁻¹ for ester formation) and adjust reagent stoichiometry dynamically .

Q. What strategies mitigate chiral inversion during prolonged storage or under varying pH conditions?

- Methodological Answer :

- Stabilization via Co-Crystallization : Co-crystallize with chiral carboxylic acids (e.g., L-tartaric acid) to reduce molecular mobility and racemization .

- pH-Controlled Storage : Store at pH 6–7 in anhydrous solvents (e.g., acetonitrile) to avoid acid/base-catalyzed epimerization .

- Accelerated Degradation Studies : Conduct stress tests (40–60°C, 75% RH) with chiral HPLC monitoring to predict shelf-life .

Q. How to resolve contradictions in reported solubility data for this compound?

- Methodological Answer :

- Solvent Polarity Analysis : Re-evaluate solubility in binary solvent systems (e.g., DMSO:water gradients) using dynamic light scattering (DLS) to detect aggregation .

- Thermodynamic vs. Kinetic Solubility : Differentiate via shake-flask method (thermodynamic) vs. nephelometry (kinetic) to clarify literature discrepancies .

Q. What computational methods predict the compound’s reactivity in novel catalytic systems?

- Methodological Answer :

- DFT Calculations : Model transition states (e.g., Gaussian 16 with B3LYP/6-31G*) to predict regioselectivity in ketone functionalization .

- Molecular Dynamics (MD) Simulations : Simulate solvent interactions to optimize reaction trajectories (e.g., free energy profiles for tert-butyl ester hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.